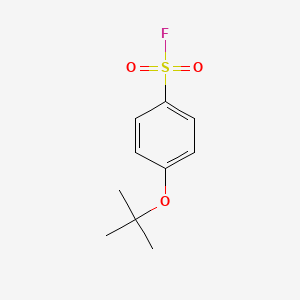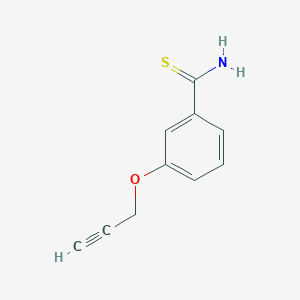
1-(2-Fluoroethyl)-2,6-dimethylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Fluoroethyl)-2,6-dimethylpiperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The addition of a 2-fluoroethyl group and two methyl groups at positions 2 and 6 of the piperidine ring gives this compound its unique properties. Piperidine derivatives are widely used in pharmaceuticals, agrochemicals, and as intermediates in organic synthesis .
Méthodes De Préparation
The synthesis of 1-(2-Fluoroethyl)-2,6-dimethylpiperidine can be achieved through various synthetic routes. One common method involves the nucleophilic substitution reaction where a piperidine derivative is reacted with a 2-fluoroethyl halide under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate. The reaction is carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion .
Industrial production methods may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing human intervention .
Analyse Des Réactions Chimiques
1-(2-Fluoroethyl)-2,6-dimethylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced piperidine derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane, bases like potassium carbonate, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-(2-Fluoroethyl)-2,6-dimethylpiperidine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(2-Fluoroethyl)-2,6-dimethylpiperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, piperidine derivatives are known to interact with neurotransmitter receptors in the brain, influencing neurological functions . The exact molecular pathways involved depend on the specific biological context and the targets of the compound .
Comparaison Avec Des Composés Similaires
1-(2-Fluoroethyl)-2,6-dimethylpiperidine can be compared with other similar compounds, such as:
1-(2-Fluoroethyl)piperidine: This compound lacks the two methyl groups at positions 2 and 6, which may affect its chemical reactivity and biological activity.
2,6-Dimethylpiperidine: This compound lacks the 2-fluoroethyl group, which can influence its interactions with biological targets and its overall properties.
1-(2-Fluoroethyl)-3,5-dimethylpiperidine: This compound has methyl groups at positions 3 and 5 instead of 2 and 6, leading to different steric and electronic effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Propriétés
Formule moléculaire |
C9H18FN |
|---|---|
Poids moléculaire |
159.24 g/mol |
Nom IUPAC |
1-(2-fluoroethyl)-2,6-dimethylpiperidine |
InChI |
InChI=1S/C9H18FN/c1-8-4-3-5-9(2)11(8)7-6-10/h8-9H,3-7H2,1-2H3 |
Clé InChI |
IQHGZSGEIVOYPK-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC(N1CCF)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,2]oxazole-3-carboxamide](/img/structure/B13172246.png)



![2-[3-(Difluoromethoxy)-4-methoxyphenyl]ethanethioamide](/img/structure/B13172264.png)


![1-[2-(Trimethylsilyl)ethynyl]pyrrolidine](/img/structure/B13172296.png)



![8-(Cyclopropylmethyl)-3-phenyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13172323.png)
![1-[1-(Aminomethyl)cyclopropyl]prop-2-yn-1-one](/img/structure/B13172332.png)
